Cystine, N,N'-bis(trifluoroacetyl)-

Description

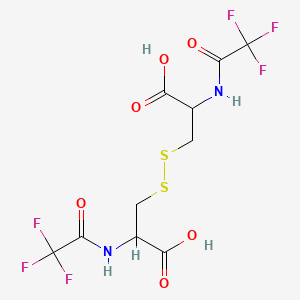

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[2-carboxy-2-[(2,2,2-trifluoroacetyl)amino]ethyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F6N2O6S2/c11-9(12,13)7(23)17-3(5(19)20)1-25-26-2-4(6(21)22)18-8(24)10(14,15)16/h3-4H,1-2H2,(H,17,23)(H,18,24)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQSWKZMTZNJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)SSCC(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6N2O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960625 | |

| Record name | N,N'-Bis(2,2,2-trifluoro-1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-91-5 | |

| Record name | Cystine, N,N'-bis(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2,2,2-trifluoro-1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning Within Cysteine and Cystine Derivative Chemistry

Cystine is an oxidized dimer of the amino acid cysteine, formed when two cysteine molecules are linked by a disulfide bond. wikipedia.orgyoutube.com This bond is crucial for the tertiary and quaternary structures of many proteins. youtube.com The chemistry of cysteine and cystine is rich with possibilities for derivatization, aiming to alter their physical and chemical properties for specific research purposes.

N,N'-bis(trifluoroacetyl)cystine is a prominent example of such a derivative. The core structure of cystine is modified by the attachment of a trifluoroacetyl group to each of the two amino groups. This modification places it within a class of acylated amino acids, specifically those that have been trifluoroacetylated. Other related derivatives include N,N'-bis(trifluoroacetyl) L-cystine dimethyl ester and N,N'-bis(trifluoroacetyl)-L-cystine dibutyl ester. chemicalbook.com The introduction of the highly electronegative fluorine atoms significantly impacts the molecule's volatility and its behavior in analytical systems.

Foundational Principles of Trifluoroacetylation for Chemical Modification

Trifluoroacetylation is a chemical modification technique that involves the introduction of a trifluoroacetyl group (CF₃CO-) into a molecule, typically at a reactive site such as an amino or hydroxyl group. nih.gov This process is commonly achieved using reagents like trifluoroacetic anhydride (B1165640) or N-methyl-bis(trifluoroacetamide). The primary motivation for trifluoroacetylation, particularly in the context of amino acids like cystine, is to enhance their volatility and thermal stability, making them amenable to analysis by gas chromatography (GC). nih.govnih.gov

The trifluoroacetyl group increases the volatility of the molecule by masking the polar N-H bonds of the amino groups, thereby reducing intermolecular hydrogen bonding. This derivatization is a key step in many analytical protocols for the quantitative and qualitative analysis of amino acids from complex biological samples. nih.gov The resulting N,N'-bis(trifluoroacetyl)cystine is more readily vaporized and can be separated and detected with high sensitivity using GC, often coupled with mass spectrometry (MS) for definitive identification.

Overview of Academic Research Trajectories and Multidisciplinary Applications

Rationalized Synthesis of N,N'-bis(trifluoroacetyl)cystine

The synthesis of N,N'-bis(trifluoroacetyl)cystine is most commonly achieved through the direct acylation of L-cystine with a suitable trifluoroacetylating agent. The efficiency of this transformation hinges on carefully controlled reaction parameters to ensure high yields and purity.

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive and effective reagent for the N-acylation of amino acids. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic attack of the amino groups of cystine on the carbonyl carbons of TFAA. To drive the reaction to completion and neutralize the trifluoroacetic acid byproduct, an acid scavenger or base is often employed. sigmaaldrich.com

The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the anhydride. Solvents such as benzene, dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are suitable choices. wikipedia.orgsigmaaldrich.com The addition of a tertiary amine, like triethylamine (B128534) (TEA) or trimethylamine (B31210) (TMA), acts as a basic catalyst and acid scavenger, promoting reactivity. sigmaaldrich.com The process generally involves dissolving the cystine substrate in the chosen solvent, followed by the addition of the base and then the trifluoroacetic anhydride. The reaction can often proceed at room temperature, but gentle heating may be applied to ensure completion. sigmaaldrich.com

Table 1: Optimized Reaction Parameters for Trifluoroacetylation of Cystine

| Parameter | Condition | Rationale |

|---|---|---|

| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | High reactivity and volatility. sigmaaldrich.com |

| Substrate | L-Cystine | The amino acid to be protected. |

| Solvent | Benzene, Dichloromethane, THF | Aprotic to prevent reagent hydrolysis. wikipedia.orgsigmaaldrich.com |

| Catalyst/Base | Triethylamine (TEA) or Trimethylamine (TMA) | Acts as an acid scavenger to drive the reaction to completion. sigmaaldrich.com |

| Temperature | Room Temperature to 50°C | Balances reaction rate and potential side reactions. sigmaaldrich.com |

| Work-up | Aqueous wash | To remove the base and trifluoroacetic acid byproduct. sigmaaldrich.com |

While TFAA is the most common reagent, other perfluoroacylated agents can also be used and are often interchangeable, though adjustments in reaction times and temperatures may be necessary to account for differences in reactivity. sigmaaldrich.com These alternatives include pentafluoropropionic acid anhydride (PFPA) and heptafluorobutyric acid anhydride (HFBA). sigmaaldrich.com

Similar to TFAA, these anhydrides react with the amino groups of cystine to form stable, N-acylated derivatives. The reaction conditions parallel those used for TFAA, typically involving an aprotic solvent and a base to scavenge the acid byproduct. These reagents are particularly useful in analytical chemistry for preparing volatile derivatives for gas chromatography. sigmaaldrich.com

Strategic Utilization as a Chemical Intermediate in Complex Molecule Synthesis

The utility of N,N'-bis(trifluoroacetyl)cystine extends beyond its synthesis. As a protected amino acid, it serves as a critical intermediate in the assembly of more complex and functionally diverse molecules, particularly in the fields of peptide chemistry and medicinal chemistry.

In solid-phase peptide synthesis (SPPS), protecting the alpha-amino group of an amino acid is essential to ensure that the correct peptide bond is formed. The trifluoroacetyl (TFA) group can serve this purpose. By using N,N'-bis(trifluoroacetyl)cystine as a building block, a protected cystine residue can be incorporated into a growing peptide chain. The TFA group prevents the amine from reacting out of turn during the coupling of the subsequent amino acid. nih.gov This strategy is a key component in the synthesis of peptides containing disulfide bonds, where the cysteine residues must be correctly positioned before the disulfide bridge is formed. The use of such protected cystine derivatives is fundamental for creating peptides with specific structural and, therefore, functional properties. nih.gov

The incorporation of N,N'-bis(trifluoroacetyl)cystine into a peptide sequence directly results in the formation of an N-trifluoroacetylated peptide. This is significant because trifluoroacetylation can sometimes occur as an unwanted side reaction during SPPS, particularly when trifluoroacetic acid is used for the cleavage of other protecting groups. nih.gov This side reaction can lead to termination of the peptide chain. However, by intentionally using a pre-formed N-trifluoroacetylated building block like N,N'-bis(trifluoroacetyl)cystine, chemists can control the placement of this modification, creating specific N-trifluoroacetyl dipeptides or larger peptide structures with this feature.

A notable application of this class of compounds is in the synthesis of nucleoside analogues, which are important for studying enzymatic processes and as potential therapeutic agents. Research has shown that N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester, a closely related analogue of N,N'-bis(trifluoroacetyl)cystine, is a key intermediate in the synthesis of S-3'-deoxyadenosyl-L-homocysteine (3'-deoxy-SAH) analogues. nih.govnih.govscispace.com The process involves the condensation of the protected homocystine derivative with various modified adenosine (B11128) nucleosides. nih.govnih.gov Subsequent deprotection steps then yield the final target analogues. nih.gov This synthetic strategy highlights the crucial role of the N-trifluoroacetyl protecting groups in facilitating the key condensation step and enabling the successful fabrication of these complex biomolecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Cystine, N,N'-bis(trifluoroacetyl)- | - |

| Trifluoroacetic Anhydride | TFAA |

| Pentafluoropropionic Acid Anhydride | PFPA |

| Heptafluorobutyric Acid Anhydride | HFBA |

| Triethylamine | TEA |

| Trimethylamine | TMA |

| N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester | - |

Directed Synthesis of L-Lanthionine via Selective Desulfurization

A notable application of N,N'-bis(trifluoroacetyl)cystine is in the high-yield, directed synthesis of L-lanthionine. This process involves the selective desulfurization of N,N'-bis(trifluoroacetyl)-L-cystine dimethyl ester. acs.org The reaction is efficiently carried out using tris(diethylamino)phosphine, which selectively removes one sulfur atom from the disulfide bridge of the cystine derivative to form the corresponding monosulfide lanthionine (B1674491) derivative. acs.org

The resulting trifluoroacetyl derivative of L-lanthionine can then be hydrolyzed under mild alkaline conditions, such as with 0.1 N sodium hydroxide, to yield optically pure L-(+)-lanthionine. acs.org This method provides a significant advantage over other synthetic routes that may yield mixtures of stereoisomers. acs.orgresearchgate.net The high yield and stereospecificity of this reaction make it a valuable tool in the synthesis of complex peptides and antibiotics that contain lanthionine bridges. acs.orgnih.gov

| Reactant | Reagent | Product | Yield (%) |

| N,N'-bis(trifluoroacetyl)-L-cystine dimethyl ester | Tris(diethylamino)phosphine | N,N'-bis(trifluoroacetyl)-L-lanthionine dimethyl ester | High |

| N,N'-dicarbobenzoxy-L-cystine diethyl ester | Tris(diethylamino)phosphine | N,N'-dicarbobenzoxy-L-lanthionine diethyl ester | 86 |

Table 1: Directed Synthesis of L-Lanthionine Derivatives. acs.org

Implementation of Trifluoroacetyl Protection in Peptide Chemistry

The trifluoroacetyl (TFA) group serves as a crucial protecting group in peptide synthesis, offering unique advantages in terms of selectivity and reaction control.

Orthogonal Cysteine Protecting Group Strategies

In the synthesis of complex peptides containing multiple disulfide bonds, orthogonal protection strategies are essential. nih.govrsc.org This approach involves using a set of protecting groups for cysteine residues that can be removed selectively under different reaction conditions, allowing for the controlled formation of specific disulfide bridges. nih.gov

The trifluoroacetyl group can be integrated into such orthogonal schemes. While a wide array of cysteine protecting groups exist, each with its own specific cleavage conditions (e.g., acid-labile groups like Trt, or groups removed by specific reagents like iodine for Acm), the TFA group's stability and specific removal conditions make it a potentially valuable addition to this toolbox. nih.govsigmaaldrich.com For example, its stability to acidic conditions used to remove groups like Trt and its lability to mild base offer a distinct deprotection pathway. nih.govsigmaaldrich.com This orthogonality is crucial for the regioselective synthesis of peptides with multiple, complex disulfide linkages. rsc.org

| Protecting Group | Cleavage Condition | Orthogonality |

| Trityl (Trt) | Mild Acid (e.g., TFA) | Orthogonal to base-labile groups. |

| Acetamidomethyl (Acm) | Iodine, Mercury(II) acetate | Orthogonal to acid-labile groups. |

| tert-Butyl (tBu) | Strong Acid (e.g., HF), PhS(O)Ph/CH₃SiCl₃ in TFA | Stable to TFA and REDOX conditions. |

| Trifluoroacetyl (TFA) | Mild Base | Orthogonal to acid-labile and some oxidatively removed groups. nih.gov |

Table 3: Examples of Orthogonal Cysteine Protecting Groups. nih.govsigmaaldrich.com

Influence on Peptide Bond Formation and Racemization Control

The presence of a protecting group on the N-terminal amino acid can influence the efficiency of peptide bond formation and the extent of racemization during the coupling step. Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant side reaction in peptide synthesis. peptide.comnih.gov

The electron-withdrawing nature of the trifluoroacetyl group can impact the nucleophilicity of the N-terminal amine. While this might affect coupling kinetics, its primary advantage lies in minimizing racemization. Racemization often proceeds through an oxazolone (B7731731) intermediate, and the electronic properties of the N-terminal protecting group can influence the rate of this undesirable pathway. peptide.com The use of specific protecting groups, including derivatives of the trifluoroacetyl group, is a key strategy to suppress racemization, particularly for amino acids that are highly susceptible to it, such as cysteine and histidine. peptide.com By carefully selecting the protecting group, chemists can ensure the stereochemical purity of the final peptide product. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile compounds. nih.gov For non-volatile analytes like amino acids, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis. thermofisher.comsigmaaldrich.comsigmaaldrich.com The formation of N,N'-bis(trifluoroacetyl)-cystine is a key example of how derivatization can significantly enhance the analytical capabilities for this specific amino acid.

Trifluoroacetylation, the process of introducing a trifluoroacetyl group, is a widely used derivatization technique in GC. sigmaaldrich.com This process significantly enhances the volatility of amino acids, including cystine, by replacing active hydrogens in their polar functional groups (such as -NH, -OH, and -SH) with nonpolar trifluoroacetyl groups. thermofisher.com This chemical modification reduces intermolecular hydrogen bonding, leading to improved peak shape and resolution during chromatographic separation. sigmaaldrich.com

The use of N-trifluoroacetyl (N-TFA) methyl esters of amino acids has been a subject of study for decades, with early work focusing on developing methods for their preparation and separation. tandfonline.com The conversion of amino acids to their N-trifluoroacetyl-O-alkyl esters has been particularly successful for achieving high-precision analysis at low concentrations. nih.gov

Key advantages of trifluoroacetylation for GC and GC-MS analysis include:

Increased Volatility: Allows for the analysis of otherwise non-volatile amino acids by GC. thermofisher.com

Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC. mdpi.com

Enhanced Detectability: The introduction of fluorine atoms can improve the response of electron capture detectors (ECD) and enhance sensitivity in mass spectrometry. mdpi.com

High-Yield Reactions: Trifluoroacetylation reactions can be carried out efficiently, often with short reaction times. researchgate.net

Table 1: Impact of Derivatization on Amino Acid Analysis

| Analytical Parameter | Before Derivatization | After Trifluoroacetylation |

| Volatility | Low, unsuitable for GC | High, enables GC analysis |

| Thermal Stability | Prone to decomposition | Increased stability at high temperatures |

| Peak Shape | Poor, tailing peaks | Symmetrical, sharp peaks |

| Detectability | Low sensitivity | Enhanced sensitivity |

This table provides a generalized comparison of amino acid properties before and after trifluoroacetylation for GC analysis.

Analyzing amino acids in complex biological matrices such as plasma or urine presents significant challenges due to the presence of numerous interfering substances. nih.govnih.gov Derivatization, in conjunction with appropriate sample preparation techniques, is crucial for obtaining accurate and reliable results. nih.govnih.gov

A common approach involves a two-step derivatization process. mdpi.comnih.gov For instance, the carboxyl groups of amino acids can be esterified, followed by acylation of the amino groups with trifluoroacetic anhydride (TFAA). tandfonline.comresearchgate.net This strategy has been successfully applied to the analysis of amino acids in various biological samples.

For the analysis of amino acids in plasma, methods have been developed using N-trifluoroacetyl n-butyl ester derivatives. nih.gov These methods can be highly specific and sensitive, capable of quantitating amino acids at the nanogram level. nih.gov Similarly, the analysis of urinary amino acids can be performed after derivatization to their methyl ester-pentafluoropropionyl derivatives, allowing for the simultaneous measurement of multiple analytes. nih.gov

The choice of derivatization reagent and conditions is critical to minimize matrix effects and ensure complete reaction. For example, the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylation method, but trifluoroacetylation offers an alternative with its own set of advantages. thermofisher.com

The derivatization of amino acids to their N-trifluoroacetyl methyl esters is a well-established method for comprehensive amino acid profiling by GC-MS. tandfonline.comnih.gov This technique allows for the simultaneous separation and quantification of a wide range of amino acids from a single sample injection. researchgate.net

The procedure typically involves two main steps:

Esterification: The carboxyl group of the amino acid is converted to a methyl ester, often using methanolic HCl. tandfonline.comnih.gov

Acylation: The amino group is then acylated using trifluoroacetic anhydride (TFAA). tandfonline.comnih.govresearchgate.net

This derivatization process results in stable and volatile compounds that are well-suited for GC-MS analysis. nih.govresearchgate.net The resulting mass spectra of N-trifluoroacetyl-O-methyl ester derivatives allow for the unambiguous identification of each amino acid. nih.gov This comprehensive approach has been successfully applied to the analysis of amino acids in various sample types, including grain hydrolysates. tandfonline.comnih.gov

Recent advancements in comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) have further enhanced the resolution and sensitivity of this method, allowing for the quantification of dozens of amino acids in a single run. nih.gov

The separation of amino acid enantiomers (D- and L-forms) is crucial in many fields, including food science, pharmacology, and geochemistry. mdpi.com Gas chromatography on chiral stationary phases (CSPs) is a powerful technique for achieving this separation. sigmaaldrich.com Derivatization of the amino acids to their N-trifluoroacetyl alkyl esters is a common prerequisite for this type of analysis. nih.gov

The trifluoroacetylation step, being achiral, does not affect the chiral center of the amino acid, allowing for the subsequent separation of the enantiomers on a chiral column. sigmaaldrich.com Various chiral stationary phases, such as those based on cyclodextrins, have been developed and optimized for the separation of N-TFA amino acid derivatives. nih.gov For example, Lipodex E has shown excellent performance for the enantioseparation of TFA/methyl amino acid derivatives. nih.gov

The combination of trifluoroacetylation and chiral GC has several advantages:

High Resolution: Enables the baseline separation of many amino acid enantiomers. nih.gov

Good Sensitivity: Allows for the detection of trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

Method Simplicity: Chiral selectivity can often be fine-tuned by adjusting the analysis temperature. sigmaaldrich.com

Table 2: Chiral Stationary Phases for GC Analysis of N-Trifluoroacetylated Amino Acids

| Chiral Stationary Phase | Amino Acid Derivatives | Application |

| Lipodex E | N-trifluoroacetyl-O-methyl esters | Comprehensive enantioselective analysis |

| CHIRALDEX® G-TA | N-trifluoroacetyl methyl esters | Enantioreversal studies |

| Chirasil-Val | N-trifluoroacetyl-O-alkyl esters | Analysis of extraterrestrial samples |

This table provides examples of chiral stationary phases used for the GC separation of N-trifluoroacetylated amino acid enantiomers.

To improve throughput and reduce manual labor in the laboratory, automated derivatization techniques have been developed. thermofisher.comnih.gov These systems can perform the entire derivatization process, including the addition of reagents, heating, and vortexing, in an unattended manner. thermofisher.com

Automated on-column derivatization is a particularly efficient approach where the derivatization reaction occurs directly within the GC injection port. While many automated methods focus on silylation, the principles can be adapted for trifluoroacetylation. thermofisher.com The use of robotic liquid handling systems allows for precise and reproducible derivatization, minimizing sample-to-sample variability. nih.gov

The benefits of automated derivatization include:

Increased Throughput: Allows for the analysis of a larger number of samples in a shorter amount of time. nih.gov

Improved Precision and Reliability: Minimizes human error associated with manual sample preparation. thermofisher.com

Reduced Operator Time: Frees up laboratory personnel for other tasks. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Derivatization Techniques

While GC is a powerful tool for amino acid analysis after derivatization, high-performance liquid chromatography (HPLC) is also widely used, often with its own set of derivatization strategies. nih.govyoutube.comnih.gov For HPLC analysis, derivatization is typically performed to introduce a chromophore or fluorophore into the amino acid molecule, enhancing its detectability by UV-Vis or fluorescence detectors. youtube.comjascoinc.com

While trifluoroacetylation is primarily associated with increasing volatility for GC analysis, the resulting N,N'-bis(trifluoroacetyl)-cystine derivative can also be analyzed by HPLC. However, other derivatization reagents are more commonly employed for HPLC due to their ability to impart stronger UV absorbance or fluorescence. researchgate.net

Common pre-column derivatization reagents for HPLC analysis of amino acids include:

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. researchgate.net

O-phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govjascoinc.com

9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amino acids to produce fluorescent derivatives. nih.govjascoinc.com

Diethyl ethoxymethylenemalonate: Reacts with amino acids to form derivatives detectable by UV absorbance. nih.gov

The choice of derivatization reagent for HPLC depends on the specific amino acids being analyzed, the desired sensitivity, and the available detection capabilities. For instance, a combination of OPA and FMOC can be used for the comprehensive analysis of both primary and secondary amino acids. jascoinc.com

Pre-column Derivatization for Optical and Mass Spectrometric Detection

Pre-column derivatization is a cornerstone technique for the analysis of amino acids like cystine, which in their native form may exhibit poor chromatographic retention and low detector response. The introduction of trifluoroacetyl groups to the amino functionalities of cystine to form N,N'-bis(trifluoroacetyl)-cystine is a key strategy to overcome these limitations. This derivatization is typically achieved using trifluoroacetic anhydride (TFAA). sigmaaldrich.comsigmaaldrich.com

The resulting N,N'-bis(trifluoroacetyl)- derivative is significantly more volatile and less polar, making it highly suitable for gas chromatography (GC) analysis. sigmaaldrich.com The trifluoroacetyl groups are excellent for electron capture detection (ECD) due to the presence of electronegative fluorine atoms, which provides greatly enhanced sensitivity. sigmaaldrich.com While amino acids are often derivatized to achieve volatility for GC, the primary goal is not always for ECD monitoring. sigmaaldrich.com

For optical detection, while the trifluoroacetyl group itself does not confer strong chromophoric or fluorophoric properties, the derivatization enables separation via chromatographic techniques like HPLC, after which detection can occur. However, other reagents are more commonly employed when high-sensitivity fluorescence detection is the primary goal. For instance, o-phthaldialdehyde (OPA) in conjunction with a thiol like 2-mercaptoethanol (B42355) is a classic reagent for forming highly fluorescent isoindole derivatives with primary amines. nih.govresearchgate.netnih.gov Cystine itself shows low fluorescence with OPA, necessitating initial reduction and modification to form derivatives like cysteic acid or S-3-sulfopropylcysteine, which then react to produce a strong fluorescent signal. researchgate.netnih.gov

Development of Novel Derivatization Reagents for Specific Analyte Properties

The development of novel derivatization reagents is a continuous effort in analytical chemistry to enhance specificity, sensitivity, and separation efficiency. While trifluoroacetic anhydride is a well-established reagent, research into new agents aims to address specific analytical challenges, such as chiral resolution and improved detection. sigmaaldrich.com

For chiral analysis, which is crucial for distinguishing between L- and D-amino acids, chiral derivatizing agents are employed to form diastereomers that can be separated by standard chromatographic techniques. Reagents like Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and its variants are used for this purpose. nih.gov While TFAA itself is achiral, its use in conjunction with chiral columns in gas chromatography allows for the separation of enantiomers of derivatized amino acids.

The broader field of derivatization has seen the introduction of various reagents tailored for specific needs. For example, N-hydroxysuccinimide esters of N-alkyl-nicotinic acid have been developed as derivatizing agents to improve retention in reversed-phase chromatography and enhance mass spectrometric detection. google.com For improving ionization in mass spectrometry, especially for cysteine-containing peptides, methods like cysTRAQ, which combines iTRAQ labeling with the enrichment of cysteinyl peptides, have been developed. researchgate.net These innovations highlight the trend towards creating multifunctional reagents that not only enable separation but also enhance detectability and provide specific structural information.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural analysis and quantification of derivatized amino acids, including N,N'-bis(trifluoroacetyl)-cystine. nii.ac.jp The derivatization process is key to successful MS analysis, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Ionization Enhancement and Fragmentation Analysis of Trifluoroacetyl Derivatives

The introduction of trifluoroacetyl groups significantly impacts the mass spectrometric behavior of cystine. The high electronegativity of the fluorine atoms can enhance ionization efficiency in certain MS techniques. Trifluoroacetic acid (TFA), a related compound, is often used as an ion-pairing agent in liquid chromatography, though it can suppress signal in electrospray ionization (ESI). nih.gov However, derivatization with TFAA to form stable, volatile compounds is highly advantageous for GC-MS, where electron ionization (EI) is commonly used. mdpi.com

Under EI, N-trifluoroacetylated amino acid derivatives undergo characteristic fragmentation, providing structural information. The fragmentation patterns are influenced by the stable and electron-withdrawing nature of the trifluoroacetyl group. In studies of protonated cystine (not derivatized), fragmentation often initiates at the disulfide (S-S) or carbon-sulfur (C-S) bonds. semanticscholar.orgnih.govresearchgate.netmdpi.com Cleavage of the S-S bond is a predominant pathway. semanticscholar.orgmdpi.com For N,N'-bis(trifluoroacetyl)-cystine, the fragmentation would be more complex, with characteristic losses related to the trifluoroacetyl groups (e.g., loss of CF3CO). The presence of the derivative directs the fragmentation pathways, which can be systematically analyzed to confirm the structure. For example, in a study of peptides with amidinated aminoethylated cysteine, a characteristic neutral loss of 118 Da was observed, allowing for easy identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for obtaining detailed structural information about derivatized molecules. In an MS/MS experiment, a specific precursor ion of N,N'-bis(trifluoroacetyl)-cystine is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation spectrum provides a fingerprint of the molecule's structure.

For underivatized protonated cystine, high-resolution MS/MS has been used to generate and identify numerous fragment ions, elucidating complex fragmentation pathways. semanticscholar.orgmdpi.com A notable finding is that the commonly used m/z 74 fragment ion comprises two isobaric fragments, C₂O₂NH₄⁺ and C₂SNH₄⁺, originating from different parts of the cystine molecule. nih.govresearchgate.net This has important implications for quantitative assays.

When analyzing N,N'-bis(trifluoroacetyl)-cystine, MS/MS spectra would reveal cleavages around the trifluoroacetyl groups, the amino acid backbone, and the disulfide bond. The precise mass measurements of these fragments allow for the unambiguous confirmation of the covalent structure. For instance, in the characterization of oxidized cysteine-containing peptides, MS/MS combined with accurate mass measurement was crucial for identifying modifications like cysteine sulfenic acid (Cys-SOH). nih.gov This level of detailed characterization is essential for confirming the identity and purity of N,N'-bis(trifluoroacetyl)-cystine in complex samples.

Spectroscopic and Diffraction-Based Characterization

Beyond mass spectrometry, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide invaluable data on the molecular conformation, purity, and electronic environment of N,N'-bis(trifluoroacetyl)-cystine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity

NMR spectroscopy is a primary method for the structural characterization of organic molecules in solution. For N,N'-bis(trifluoroacetyl)-cystine, several nuclei can be probed, including ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR: The presence of the trifluoromethyl (CF₃) groups makes ¹⁹F NMR an exceptionally powerful and sensitive tool. ucla.edu The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. ucla.eduscholaris.ca The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. scholaris.canih.govnih.gov In studies of trifluoroacetyl-labeled cysteine mutants in proteins, ¹⁹F NMR has been used to probe structural changes upon ligand binding. scholaris.ca

¹H and ¹³C NMR: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the α- and β-protons and carbons in the cystine backbone are diagnostic of the conformation and the presence of the trifluoroacetyl groups. For underivatized cystine, the ¹³Cα chemical shift is around 55-57 ppm, while the ¹³Cβ shift is a key indicator of the redox state (oxidized in cystine vs. reduced in cysteine). nih.gov Derivatization with trifluoroacetyl groups would induce shifts in these signals, which can be precisely measured to confirm the structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to assign all proton and carbon signals unambiguously.

The purity of a sample of N,N'-bis(trifluoroacetyl)-cystine can also be readily assessed by NMR. The presence of impurities would be revealed by extra peaks in the ¹H, ¹³C, or ¹⁹F spectra. Quantitative NMR (qNMR) can be employed to determine the exact purity by integrating the signals of the analyte against a certified internal standard.

Table 1: Key Analytical Techniques for N,N'-bis(trifluoroacetyl)-cystine

| Technique | Purpose | Key Advantages of Trifluoroacetylation | Relevant Findings |

|---|---|---|---|

| GC-MS | Separation & Quantification | Increased volatility and thermal stability. sigmaaldrich.com | Enables separation of amino acids as volatile derivatives. |

| ECD | Highly Sensitive Detection | Enhanced electron-capturing properties due to fluorine atoms. sigmaaldrich.com | Provides significantly increased sensitivity for halogenated derivatives. sigmaaldrich.com |

| MS/MS | Structural Elucidation | Provides characteristic fragmentation patterns. | Allows for detailed structural confirmation through analysis of product ions. semanticscholar.orgnih.gov |

| ¹⁹F NMR | Conformation & Purity Analysis | High sensitivity and wide chemical shift range of ¹⁹F nucleus. ucla.eduscholaris.ca | Very sensitive to changes in the local chemical environment. scholaris.canih.gov |

| ¹H/¹³C NMR | Structural Confirmation & Purity | Provides detailed information on the molecular backbone. | Chemical shifts are diagnostic of derivatization and conformation. nih.gov |

X-ray Crystallography of Trifluoroacetyl Derivatives and Related Compounds

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as their packing arrangement in the crystal lattice. While crystallographic data for N,N'-bis(trifluoroacetyl)cystine is not publicly available in the surveyed scientific literature, an examination of the crystal structure of the parent molecule, L-cystine, and its derivatives provides foundational insights into the stereochemical and conformational properties that are influenced by trifluoroacetylation.

The trifluoroacetyl group is a common derivatizing agent in analytical chemistry, particularly for gas chromatography and mass spectrometry, due to its ability to increase the volatility of polar molecules like amino acids. However, the impact of this bulky, electron-withdrawing group on the solid-state structure is a subject of crystallographic interest.

Crystallographic Data of L-Cystine

L-cystine, the parent compound of N,N'-bis(trifluoroacetyl)cystine, has been extensively studied by X-ray diffraction. It is known to crystallize in two polymorphic forms: hexagonal and tetragonal. The hexagonal form is the most common and is the one typically found in urinary calculi associated with the genetic disorder cystinuria. acs.org

The crystal structure of hexagonal L-cystine was determined to belong to the space group P6₁22 or its enantiomorph P6₅22. iucr.org The molecules are arranged in a helical fashion around a 6₁ screw axis. acs.org Key intermolecular interactions, including hydrogen bonds between the amine and carboxylate groups and S...S interactions between adjacent molecules, define the crystal packing. acs.org

Below are the crystallographic parameters for hexagonal L-cystine.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₁22 (or P6₅22) |

| a | 5.42 Å |

| b | 5.42 Å |

| c | 56.08 Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Z | 6 |

| Data sourced from Steinrauf, L. K., & Jensen, L. H. (1956). Acta Crystallographica, 9(6), 539. iucr.org |

Trifluoroacetylated Derivatives

The introduction of trifluoroacetyl groups at the nitrogen atoms of cystine is expected to significantly alter the intermolecular interactions and, consequently, the crystal packing. The strong electronegativity of the fluorine atoms in the trifluoroacetyl group can lead to different hydrogen bonding patterns and potentially introduce new intermolecular contacts, such as F...H or F...F interactions.

While the crystal structure for N,N'-bis(trifluoroacetyl)cystine itself remains undetermined in the available literature, the analysis of related compounds, such as N,N'-bis(trifluoroacetyl)-L-cystine dimethyl ester, would be the next logical step to understanding the structural implications of trifluoroacetylation on the cystine scaffold. However, specific crystallographic data for this ester derivative is also not found in the public databases searched. The study of the crystal structures of other trifluoroacetylated amino acids can provide valuable comparative data on how this functional group influences molecular conformation and crystal packing.

Investigative Roles in Biochemical and Biophysical Systems

Probing Protein and Peptide Structure-Function Relationships

The precise control of peptide conformation is fundamental to understanding how these molecules function. Cystine, N,N'-bis(trifluoroacetyl)- can be employed as a synthetic building block to introduce specific structural features into peptides, thereby helping to elucidate the relationship between their three-dimensional shape and biological activity.

Conformational constraint is a critical strategy for stabilizing specific secondary structures in peptides, such as alpha-helices or beta-turns, which are often essential for biological function. rsc.org The incorporation of a cystine derivative is a classic method for introducing a disulfide bridge, which acts as a covalent tether, restricting the peptide's conformational freedom. nih.gov

The use of N,N'-bis(trifluoroacetyl)cystine in solid-phase peptide synthesis (SPPS) allows for the insertion of a pre-formed disulfide linkage at a desired point in a peptide sequence. The trifluoroacetyl groups protect the amino functionalities during the synthesis process. Once the linear peptide chain is assembled, these TFA groups can be removed, and the disulfide bond within the cystine moiety serves as a rigid structural element. This approach is invaluable for studying how specific loops or turns influence a peptide's binding affinity for its target or its enzymatic activity. Computational studies on model bis-cystine cyclic peptides have shown that such constraints lead to defined structural patterns, which can be useful in molecular design. nih.gov

Cyclic peptides often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts, making them attractive therapeutic candidates. nih.gov The synthesis of these complex molecules relies on sophisticated strategies, including native chemical ligation (NCL) and other macrocyclization techniques. nih.govresearchgate.net

Cystine, N,N'-bis(trifluoroacetyl)- can serve as a key precursor in the synthesis of cyclic peptides. After its incorporation into a linear peptide and subsequent deprotection of the TFA groups, the newly exposed terminal amines can be used as handles for intramolecular cyclization reactions. Alternatively, the inherent disulfide bond of the cystine itself forms a cyclic structure. This method is part of a broader class of techniques that utilize bifunctional building blocks to create structurally diverse peptide macrocycles. Different cyclization strategies offer unique advantages in terms of reaction efficiency and the types of structures that can be generated.

Table 1: Comparison of Selected Peptide Macrocyclization Strategies

| Strategy | Reaction Type | Key Reactants | Typical Conditions | Advantage |

| Lactam Bridge | Amide bond formation | N-terminal amine, C-terminal carboxylic acid (or side chains) | Coupling reagents (e.g., HBTU, DIC) in organic solvent | Forms a stable, native-like peptide bond |

| Disulfide Bridge | Thiol oxidation | Two cysteine residues | Mild oxidizing conditions (e.g., air, DMSO) in aqueous buffer | Reversible linkage, mimics natural protein folding |

| Thioether Ligation | Nucleophilic substitution | Cysteine thiol, haloacetylated amino acid | Aqueous buffer, pH ~8 | Chemoselective and stable linkage |

| Native Chemical Ligation (NCL) | Thiol-thioester exchange followed by S-N acyl shift | N-terminal cysteine, C-terminal thioester | Aqueous buffer, pH ~7, typically with a thiol catalyst researchgate.net | Forms a native peptide bond at the ligation site rsc.orgresearchgate.net |

Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) are powerful techniques for synthesizing large proteins by joining smaller, unprotected peptide fragments. nih.govnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond at the ligation site. scispace.com EPL extends this by using recombinantly expressed protein thioesters. nih.gov

While not a direct participant in the core NCL reaction, N,N'-bis(trifluoroacetyl)cystine is relevant as a protected building block for creating the necessary peptide fragments. Synthesizing complex fragments, especially those containing internal disulfide bonds, requires an orthogonal protection strategy. The TFA groups are stable under many conditions used in SPPS but can be removed without disturbing other protecting groups. This allows for the synthesis of a peptide segment containing a cystine disulfide bridge, which can then be used in a subsequent ligation step. The development of ligation auxiliaries and cysteine surrogates has further expanded the scope of NCL beyond natural cysteine residues, enabling ligation at various amino acid junctions. researchgate.netnih.gov

Exploration of Redox Biology and Cysteine Reactivity

The thiol group of cysteine is highly reactive and susceptible to oxidation, leading to a variety of post-translational modifications that are central to redox signaling and oxidative stress. nih.govacs.org Derivatives of cystine can serve as tools to investigate these fundamental biological processes.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. nih.gov The cysteine/cystine (Cys/CySS) redox couple is a major extracellular thiol/disulfide system, and its redox potential is a key indicator of vascular health and inflammatory signaling. nih.gov

By analogy with related compounds like N,N'-diacetyl-l-cystine, which has been shown to mitigate oxidative stress and increase intracellular glutathione (B108866) levels in cell cultures, Cystine, N,N'-bis(trifluoroacetyl)- can be investigated for similar properties. nih.gov The trifluoroacetyl groups may enhance its lipophilicity and cell permeability, potentially making it an effective cystine donor to study the cellular response to changes in the glutathione pool and other redox-sensitive pathways. nih.govunisi.it Supplementing cells with such derivatives allows researchers to probe how fluctuations in cysteine availability impact redox signaling, protein function, and cell fate under oxidative conditions. acs.orgresearchgate.netphcog.com

Accurately detecting and quantifying the various oxidation states of cysteine residues (e.g., sulfenic acid, disulfide, S-glutathionylation) is crucial for understanding their regulatory roles. nih.govfrontiersin.org This, however, presents a significant analytical challenge because the reactive thiol group is prone to oxidation during sample preparation. nih.govnih.gov

To address this, chemical derivatization strategies are employed to "cap" the thiol groups, preventing artificial oxidation. researchgate.net Mass spectrometry-based proteomic methods often use alkylating agents for this purpose. nih.gov In this context, trifluoroacetylation represents a potential, albeit less common, derivatization technique. While typically used for protecting amines, the principles could be adapted. Methodologies for studying cysteine oxidation often involve a multi-step process of blocking reduced thiols, reducing oxidized thiols, and then labeling the newly exposed thiols with a tag for detection.

Table 2: Common Methodologies for Characterizing Cysteine Oxidation

| Method | Principle | Application | Detection |

| Biotinylated Iodoacetamide (BIAM) | Irreversible alkylation of reduced cysteine thiols with a biotin-tagged reagent. nih.govacs.org | Profiling reactive cysteine residues; identifying changes in accessibility upon oxidation. | Western blot (with streptavidin-HRP) or mass spectrometry. |

| Oxidative ICAT (oxICAT) | Differential labeling using light and heavy isotope-coded affinity tags to quantify reversible oxidation. nih.gov | Quantifying the fraction of a specific cysteine that is reversibly oxidized. | Mass spectrometry. |

| Monobromobimane (mBBr) Derivatization | Derivatization of thiol groups with a fluorescent tag prior to analysis. nih.govnih.gov | Prevents auto-oxidation and allows for accurate quantification of thiols. | Fluorescence detection or mass spectrometry. |

| Direct Mass Spectrometry | Direct detection of the mass shift caused by irreversible oxidation (e.g., sulfinic/sulfonic acid). nih.gov | Identifying sites of irreversible oxidative damage. | Mass spectrometry. |

The use of a compound like Cystine, N,N'-bis(trifluoroacetyl)- would fall within the broader chemical toolset available to researchers. Its primary utility lies in peptide synthesis to create specific probes or as a potential cystine donor in cell-based assays to explore the downstream effects of modulating the Cys/CySS redox couple.

Information regarding the investigative roles of the chemical compound "Cystine, N,N'-bis(trifluoroacetyl)-" in the specified areas of biochemical and biophysical research is not available in the public domain.

Extensive research has been conducted to gather information on the role of "Cystine, N,N'-bis(trifluoroacetyl)-" in the development of site-selective labeling reagents for proteins and its applications in investigating protein dynamics and interactions. Despite a thorough search of scientific literature and chemical databases, no specific data or research findings were identified that describe the use of this particular compound for these purposes.

The trifluoroacetyl group is well-documented in protein and peptide chemistry, primarily as a protecting group for amine functionalities. guidechem.comgoogle.comgoogle.comresearchgate.net This includes the protection of the N-terminus of amino acids or the side chain of lysine (B10760008) during peptide synthesis. guidechem.comgoogle.com The trifluoroacetyl group is known for its stability under certain conditions and its susceptibility to removal under specific basic conditions, which makes it a useful tool in the controlled synthesis of peptides. guidechem.com

Furthermore, the modification of cysteine residues is a cornerstone of bioconjugation and protein labeling due to the unique nucleophilicity of its thiol group. pnas.orgnih.govucl.ac.uknih.gov A variety of reagents and strategies have been developed for the site-selective modification of cysteine residues to attach probes, drugs, or other molecules to proteins. pnas.orgnih.govucl.ac.uknih.gov These methods are crucial for studying protein structure, function, and interactions.

However, the specific compound "Cystine, N,N'-bis(trifluoroacetyl)-" does not appear in the reviewed literature as a reagent for site-selective protein labeling or for the investigation of protein dynamics. The primary role of trifluoroacetylation in the context of amino acids appears to be protection during synthesis rather than active participation in labeling or dynamic studies of proteins.

Therefore, the requested article focusing on the investigative roles of "Cystine, N,N'-bis(trifluoroacetyl)-" in targeted bioconjugation, molecular labeling, and the study of protein dynamics cannot be generated based on currently available scientific information.

Perspectives and Future Directions in N,n Bis Trifluoroacetyl Cystine Research

Innovations in Synthetic Pathways for Enhanced Yield and Selectivity

The synthesis of N,N'-bis(trifluoroacetyl)cystine typically involves the acylation of L-Cystine with a trifluoroacetylating agent. chemsrc.com A common method utilizes trifluoroacetic anhydride (B1165640) (TFAA). acs.org Innovations in this area are focused on improving reaction efficiency, yield, and selectivity, while minimizing side reactions.

One promising approach involves the in situ protection of the amino groups of the amino acid, followed by the formation of a mixed anhydride which then acts as the acylating agent. acs.org This one-pot methodology, promoted by a catalyst such as triflic acid, can lead to good to excellent yields of N-trifluoroacetyl-protected amino ketones. acs.org While this has been demonstrated with other amino acids, its application to cystine could offer a more streamlined and efficient synthesis of N,N'-bis(trifluoroacetyl)cystine.

Another area of innovation is the development of novel trifluoroacetylating reagents that are more stable, less hazardous, and offer greater selectivity. For instance, S-ethyl trifluorothioacetate has been used for the trifluoroacetylation of amino acids under aqueous conditions, providing good yields through a simple and odor-free procedure. acs.orgresearchgate.net The use of polymer-bound trifluoroacetylating reagents is also being explored, which could simplify product purification and reagent recycling. acs.org

Furthermore, preventing unwanted trifluoroacetylation is a significant concern, particularly in solid-phase peptide synthesis where trifluoroacetic acid is used for deprotection. nih.govnih.gov Research into the mechanisms of this side reaction has led to the development of more stable resin supports and optimized reaction conditions to minimize the formation of trifluoroacetylated byproducts. nih.govnih.gov These findings can be leveraged to refine the synthesis of N,N'-bis(trifluoroacetyl)cystine, ensuring higher purity of the final product.

A summary of synthetic approaches for N-trifluoroacetylation of amino acids is presented below:

| Reagent | Conditions | Advantages |

| Trifluoroacetic Anhydride (TFAA) | Often with a catalyst like triflic acid | One-pot synthesis, good yields |

| S-Ethyl Trifluorothioacetate | Aqueous conditions | Simple, odor-free procedure |

| Polymer-bound Reagents | Solid-phase synthesis | Simplified purification, reagent recycling |

Expansion of Derivatization-Based Analytical Platforms

The derivatization of amino acids to enhance their volatility and thermal stability is a cornerstone of their analysis by gas chromatography (GC). nih.govsigmaaldrich.comnih.gov N,N'-bis(trifluoroacetyl)cystine, as a derivative of cystine, is well-suited for such analytical applications. The trifluoroacetyl groups mask the polar amine functionalities, making the molecule more amenable to GC separation and detection. nih.govsigmaaldrich.comthermofisher.com

Future advancements in this area are likely to focus on the development of more sensitive and high-throughput analytical methods. This includes the optimization of derivatization protocols to ensure complete and reproducible conversion of amino acids to their N-trifluoroacetylated forms. sigmaaldrich.com The use of advanced GC columns, such as narrow-bore columns, can also reduce analysis time and improve resolution. sigmaaldrich.com

Beyond GC, there is a trend towards using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for amino acid analysis, which offers high sensitivity and selectivity. nih.govrsc.org While derivatization is not always required for LC-MS/MS, the modification of amino acids with reagents like 1-bromobutane (B133212) has been shown to improve their hydrophobicities and basicities, leading to enhanced detection. rsc.org The unique properties of N,N'-bis(trifluoroacetyl)cystine could be exploited in the development of novel LC-MS/MS methods.

Capillary electrophoresis (CE) is another powerful technique for amino acid analysis, with various detection methods available, including UV absorbance and laser-induced fluorescence. nih.gov The development of new derivatization strategies compatible with CE could further expand the analytical toolkit for studying amino acids like cystine.

A comparison of analytical techniques for amino acid analysis is provided below:

| Analytical Technique | Derivatization | Key Advantages |

| Gas Chromatography (GC) | Required (e.g., N-trifluoroacetylation) | Well-established, good for volatile compounds |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Optional, but can enhance sensitivity | High sensitivity and selectivity |

| Capillary Electrophoresis (CE) | Often used for detection | High separation efficiency, small sample volume |

Novel Applications in Functional Materials Science

The incorporation of fluorinated compounds into materials can impart unique properties, such as increased thermal stability, chemical resistance, and hydrophobicity. nih.govnumberanalytics.com Fluorinated amino acids, including derivatives like N,N'-bis(trifluoroacetyl)cystine, are therefore promising building blocks for the creation of novel functional materials. numberanalytics.comnumberanalytics.com

One area of interest is the development of self-assembling peptides. The introduction of fluorinated amino acids can influence the folding and stability of peptides, leading to the formation of well-defined nanostructures like nanoparticles and nanowires. nih.govnumberanalytics.com The disulfide bond of cystine provides a covalent linkage that can be used to create cyclic peptides or to crosslink peptide chains, offering further control over the final material architecture. nih.gov

Another potential application is in surface modification. The high lipophilicity of fluorine can be exploited to create hydrophobic or biocompatible surfaces by grafting fluorinated amino acids onto a substrate. numberanalytics.com This could have applications in areas such as biomedical implants and anti-fouling coatings.

Furthermore, the incorporation of N,N'-bis(trifluoroacetyl)cystine into polymers could lead to materials with enhanced properties. numberanalytics.com The strong carbon-fluorine bond can increase the thermal and chemical stability of the polymer, while the amino acid backbone could introduce chirality and biocompatibility.

Integration with Advanced Computational and Modeling Approaches

Computational and modeling approaches are becoming increasingly important in understanding the structure, properties, and behavior of molecules. For a complex molecule like N,N'-bis(trifluoroacetyl)cystine, these methods can provide valuable insights that complement experimental studies.

Molecular docking studies can be used to predict the binding affinity of N,N'-bis(trifluoroacetyl)cystine and its derivatives with biological targets, such as enzymes. nih.govpreprints.orgresearchgate.net This can aid in the rational design of new therapeutic agents. nih.govpreprints.orgresearchgate.net For example, theoretical studies on cysteine-based perfluorinated derivatives have suggested their potential as inhibitors of enzymes like topoisomerase IIα and COX-2. nih.govpreprints.orgresearchgate.net

Conformational analysis through computational methods can help to understand the three-dimensional structure of N,N'-bis(trifluoroacetyl)cystine and how it is influenced by the bulky and electron-withdrawing trifluoroacetyl groups. nih.gov This is particularly relevant for understanding the behavior of this molecule in different environments and its ability to self-assemble or interact with other molecules. nih.gov

Furthermore, theoretical calculations can be used to predict various molecular properties, such as spectroscopic data (e.g., NMR chemical shifts), which can then be compared with experimental results to validate the computational models. nih.gov As computational power and algorithms continue to improve, these in silico approaches will play an even more significant role in guiding the design and application of N,N'-bis(trifluoroacetyl)cystine and related compounds. nih.gov

Emerging Roles in Chemical Biology and Proteomics

Fluorinated amino acids are valuable tools in chemical biology and proteomics due to their unique properties that can be used to probe and manipulate biological systems. nih.govrsc.org The introduction of fluorine can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive probe for NMR spectroscopy. nih.govrsc.org

N,N'-bis(trifluoroacetyl)cystine and other fluorinated amino acids can be incorporated into peptides and proteins to study their structure, function, and dynamics. nih.gov The fluorine atoms provide a unique spectroscopic handle (¹⁹F NMR) that allows for the monitoring of protein folding and conformational changes in a non-perturbative manner. nih.gov

The increased stability conferred by fluorination can also be exploited to develop more robust therapeutic peptides and proteins with longer half-lives. nih.gov The hydrophobic nature of fluorinated amino acids can also enhance the ability of peptides to cross cell membranes.

In the field of proteomics, derivatization of amino acids is a common strategy for improving their detection and quantification. The use of N,N'-bis(trifluoroacetyl)cystine in derivatization-based proteomics workflows could lead to improved analytical performance.

Furthermore, fluorinated amino acids labeled with the radioactive isotope fluorine-18 (B77423) (¹⁸F) are used as tracers in Positron Emission Tomography (PET) imaging for the diagnosis and monitoring of diseases such as cancer. numberanalytics.commdpi.comnih.gov The development of ¹⁸F-labeled N,N'-bis(trifluoroacetyl)cystine could open up new possibilities for molecular imaging.

Q & A

Q. What are the established synthetic protocols for preparing Cystine, N,N'-bis(trifluoroacetyl)- derivatives?

The synthesis typically involves trifluoroacetylation of cystine using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under controlled conditions. For example, analogous fluorinated derivatives are synthesized via nucleophilic substitution or condensation reactions in anhydrous solvents (e.g., dichloromethane) at 0–25°C . Reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems like ethyl acetate/hexane (1:3), with Rf values for bis(trifluoroacetyl) derivatives ranging from 0.45–0.65 depending on substituents . Post-reaction, purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can the purity and structural integrity of Cystine, N,N'-bis(trifluoroacetyl)- be validated?

Key analytical methods include:

- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 528 for Cystine, N,N'-bis(trifluoroacetyl)-, dibutyl ester) and fragmentation patterns consistent with trifluoroacetyl (-CF₃CO) and disulfide (-SS-) groups .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR shows characteristic peaks for trifluoroacetyl groups at δ -75 to -80 ppm, while ¹H NMR confirms disulfide bridge protons (δ 2.8–3.5 ppm) .

- Infrared (IR) Spectroscopy: Strong absorbance at 1780–1800 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How do solvent systems influence chromatographic resolution of Cystine, N,N'-bis(trifluoroacetyl)- derivatives?

Data from TLC and HPLC studies indicate solvent polarity critically affects separation. For example:

Q. What are the kinetic considerations for derivatization reactions involving trifluoroacetyl groups?

Derivatization kinetics depend on:

- Reagent Reactivity: Trifluoroacetyl chloride reacts faster than TFAA but requires strict anhydrous conditions .

- Temperature: At 25°C, reaction completion occurs in 6–8 hours, while at 40°C, it accelerates to 2–3 hours but risks disulfide bond cleavage .

- Catalysts: Pyridine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency by scavenging HCl .

Q. How can spectral data contradictions (e.g., MS vs. NMR) be resolved for fluorinated derivatives?

Contradictions often arise from:

- Ionization Artifacts: ESI-MS may show adducts (e.g., [M+Na]⁺), while EI-MS provides clearer fragmentation. Cross-validate with high-resolution MS (HRMS) .

- Dynamic Processes: Trifluoroacetyl groups exhibit rotational barriers in NMR, causing splitting. Use low-temperature ¹⁹F NMR (-40°C) to resolve overlapping signals .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of N,N'-bis(trifluoroacetyl)- derivatives during storage?

Q. How does the trifluoroacetyl group influence disulfide bond stability under reducing conditions?

Bis(trifluoroacetyl) derivatives exhibit enhanced disulfide stability due to electron-withdrawing CF₃ groups, which reduce nucleophilic attack. In reducing environments (e.g., 10 mM DTT), cleavage occurs at pH > 8.5, requiring alkaline conditions (pH 9–10) for efficient deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.